4-(Bromomethyl)-2,6-di-tert-butylpyridine
Overview
Description
4-(Bromomethyl)-2,6-di-tert-butylpyridine is a chemical compound that is part of the broader family of substituted pyridines. These compounds are of interest due to their potential applications in coordination chemistry and materials science. The presence of bromomethyl and di-tert-butyl groups on the pyridine ring can influence the reactivity and physical properties of the molecule, making it a candidate for further functionalization and use in the synthesis of complex molecular architectures.
Synthesis Analysis
The synthesis of related terpyridine compounds often involves the reaction of substituted pyridines with various electrophiles. For instance, the synthesis of 4'-(4-bromophenyl)-2,2':6',2"-terpyridines has been achieved using the Kröhnke synthesis, which involves selective functionalization at the 4,4"-positions . Similarly, 2,2':6',2"-terpyridines functionalized at the 4'-position have been prepared by reacting 2,6-bis-(pyrid-2-yl)-4-pyridone with different electrophiles, including bromides . Although these methods do not directly describe the synthesis of 4-(Bromomethyl)-2,6-di-tert-butylpyridine, they provide insight into the types of reactions that could be employed for its synthesis.
Molecular Structure Analysis
The molecular structure of substituted pyridines can be characterized using techniques such as X-ray crystallography and NMR spectroscopy. For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was characterized by X-ray single-crystal diffraction, which provided detailed information about its molecular geometry . Similarly, the molecular structure of 4'-tert-butyl-2,2':6',2"-terpyridine was analyzed in the solid state, revealing how the bulky tert-butyl substituents influence the packing of the molecules and prevent typical π-interactions .
Chemical Reactions Analysis
Substituted pyridines can undergo various chemical reactions, including complex formation with metals. For instance, 4'-tert-butyl-2,2':6',2"-terpyridine has been used to synthesize homoleptic and heteroleptic metal complexes, with the tert-butyl substituent being slightly electron-releasing . The reactivity of the bromomethyl group in 4-(Bromomethyl)-2,6-di-tert-butylpyridine would likely allow for further functionalization through nucleophilic substitution reactions or coupling reactions with other organic moieties.
Physical and Chemical Properties Analysis
The physical and chemical properties of substituted pyridines are influenced by their substituents. For example, the tert-butyl group is known to be sterically demanding and solubilizing, which can affect the solubility and crystallization behavior of the compound . The presence of a bromomethyl group would also be expected to impact the compound's reactivity, making it more susceptible to nucleophilic attack. Additionally, the electronic properties of the substituents can influence the redox behavior of the compound, as seen in cyclic voltammetric data for metal complexes of 4'-tert-butyl-2,2':6',2"-terpyridine .
Scientific Research Applications
Synthesis and Chemical Reactions
4-(Bromomethyl)-2,6-di-tert-butylpyridine, similar to other pyridine derivatives, has been studied in various synthesis and chemical reaction contexts. For instance, 4-Diethylamino-2,6-di-tert-butylpyridine is prepared through a sequence involving acylketene dithioacetal, a 2-ene-1,5-dione, and pyrylium salts (Potts & Winslow, 1987). Additionally, studies have looked into the properties of similar compounds, such as 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, which acts as a weak nucleophilic base due to steric hindrance from isopropyl groups (Balaban et al., 2004).
Catalysis and Chemical Enhancement
Compounds like 4-(Bromomethyl)-2,6-di-tert-butylpyridine often play a role in catalysis. For example, 4-tert-Butylpyridine has been shown to be a beneficial additive in Ni(II)/Cr(II)-mediated coupling reactions, improving reaction homogeneity, reproducibility, and inhibiting unwanted side reactions (Stamos et al., 1997).
Material Science Applications
In material science, substituted pyridines like 2,6-di-tert-butylpyridine have been used as probes in the study of external acidity in hierarchical zeolites. This compound is particularly effective in quantitatively investigating the external acidity due to its size preventing it from entering the micropores of zeolites (Góra-Marek et al., 2014).
Solar Energy Research
In the context of solar energy, derivatives of pyridine, including 4-tert-butylpyridine, have been studied for their roles in dye-sensitized solar cells. These compounds can affect the charge-transfer rate and diffusion transport in the electrolyte solution, thus influencing the overall efficiency of solar cells (Ferdowsi et al., 2018).
Environmental and Analytical Chemistry
Pyridine derivatives, similar in structure to 4-(Bromomethyl)-2,6-di-tert-butylpyridine, have also been utilized in environmental and analytical chemistry. For example, studies have explored the use of 2,6-di-tert-butylpyridine in adsorption processes relevant to environmental remediation and analytical applications (Miyata & Moffat, 1980).
Safety And Hazards
properties
IUPAC Name |
4-(bromomethyl)-2,6-ditert-butylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN/c1-13(2,3)11-7-10(9-15)8-12(16-11)14(4,5)6/h7-8H,9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGQGAXLBUQGQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513259 | |
Record name | 4-(Bromomethyl)-2,6-di-tert-butylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30513259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2,6-di-tert-butylpyridine | |
CAS RN |
81142-32-7 | |
Record name | 4-(Bromomethyl)-2,6-di-tert-butylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30513259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Some bromo- and chloromethyl pyridines were synthesized using radical substitution reactions. Further reaction of these halopyridines with activated tetrabutylammonium fluoride …
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